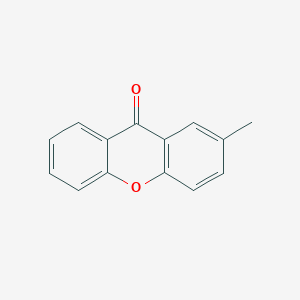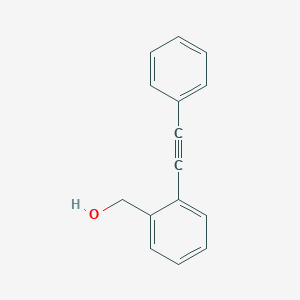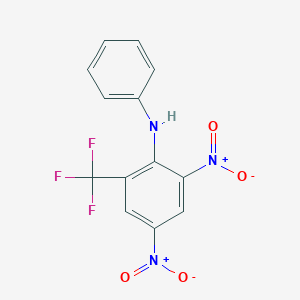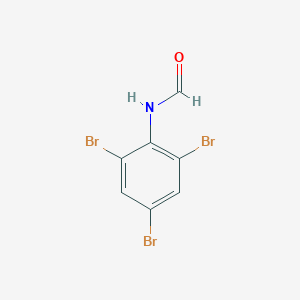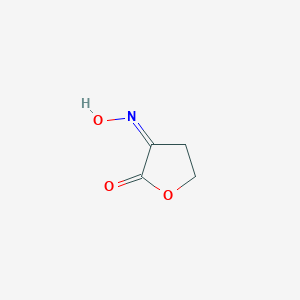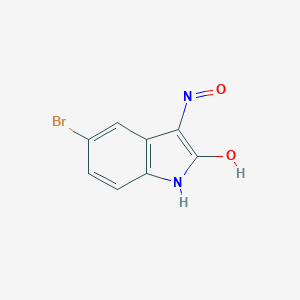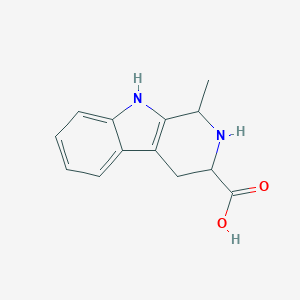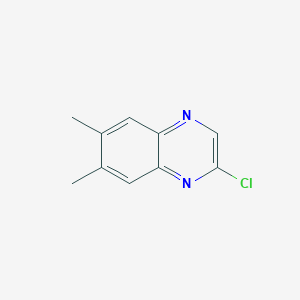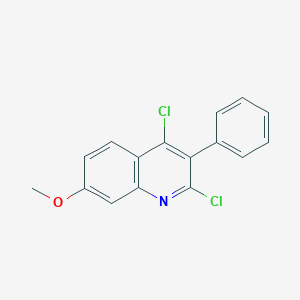
2,4-Dichloro-7-methoxy-3-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-7-methoxy-3-phenylquinoline (DMQ) is a synthetic organic compound that belongs to the quinoline family. It is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMQ has been extensively studied for its potential application in cancer treatment and other diseases.
作用機序
2,4-Dichloro-7-methoxy-3-phenylquinoline exerts its inhibitory effect on protein kinase CK2 by binding to its ATP-binding site. This leads to the inhibition of CK2 activity, which results in the disruption of various cellular processes, including cell proliferation and survival. 2,4-Dichloro-7-methoxy-3-phenylquinoline has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2,4-Dichloro-7-methoxy-3-phenylquinoline has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of various proteins, including p53, AKT, and ERK. 2,4-Dichloro-7-methoxy-3-phenylquinoline also induces the expression of the tumor suppressor protein p21, which plays a crucial role in cell cycle regulation. In addition, 2,4-Dichloro-7-methoxy-3-phenylquinoline has been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α and IL-6.
実験室実験の利点と制限
2,4-Dichloro-7-methoxy-3-phenylquinoline has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it an excellent tool for studying the role of CK2 in various cellular processes. 2,4-Dichloro-7-methoxy-3-phenylquinoline is also relatively stable and can be easily synthesized in the lab. However, 2,4-Dichloro-7-methoxy-3-phenylquinoline has some limitations. It is toxic to cells at high concentrations, which can limit its use in cell-based assays. 2,4-Dichloro-7-methoxy-3-phenylquinoline also has poor solubility in water, which can make it challenging to use in in vivo experiments.
将来の方向性
There are several future directions for 2,4-Dichloro-7-methoxy-3-phenylquinoline research. One area of interest is the development of 2,4-Dichloro-7-methoxy-3-phenylquinoline analogs with improved potency and selectivity. Another area of research is the combination of 2,4-Dichloro-7-methoxy-3-phenylquinoline with other anti-cancer agents to enhance its therapeutic efficacy. 2,4-Dichloro-7-methoxy-3-phenylquinoline has also been studied for its potential application in other diseases, such as parasitic infections and neurodegenerative disorders. Further research is needed to explore the full potential of 2,4-Dichloro-7-methoxy-3-phenylquinoline in these areas.
Conclusion:
In conclusion, 2,4-Dichloro-7-methoxy-3-phenylquinoline is a potent and selective inhibitor of protein kinase CK2, which has gained significant attention in scientific research due to its potential application in cancer treatment and other diseases. 2,4-Dichloro-7-methoxy-3-phenylquinoline has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the full potential of 2,4-Dichloro-7-methoxy-3-phenylquinoline in various disease areas.
合成法
The synthesis of 2,4-Dichloro-7-methoxy-3-phenylquinoline involves the reaction of 2,4-dichloro-3-phenylquinoline with methanol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2,4-Dichloro-7-methoxy-3-phenylquinoline and hydrogen chloride as a byproduct. The purity of 2,4-Dichloro-7-methoxy-3-phenylquinoline can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2,4-Dichloro-7-methoxy-3-phenylquinoline has gained significant attention in scientific research due to its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 2,4-Dichloro-7-methoxy-3-phenylquinoline has also been studied for its anti-inflammatory, anti-viral, and anti-parasitic properties.
特性
CAS番号 |
108832-16-2 |
|---|---|
製品名 |
2,4-Dichloro-7-methoxy-3-phenylquinoline |
分子式 |
C16H11Cl2NO |
分子量 |
304.2 g/mol |
IUPAC名 |
2,4-dichloro-7-methoxy-3-phenylquinoline |
InChI |
InChI=1S/C16H11Cl2NO/c1-20-11-7-8-12-13(9-11)19-16(18)14(15(12)17)10-5-3-2-4-6-10/h2-9H,1H3 |
InChIキー |
CFBPNDXUUDXHPZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)C3=CC=CC=C3)Cl |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



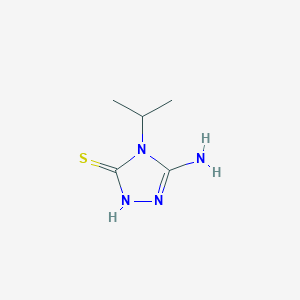
![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
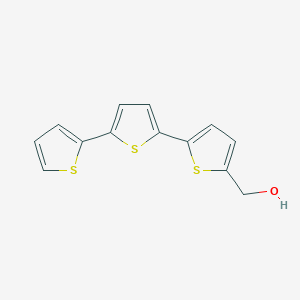
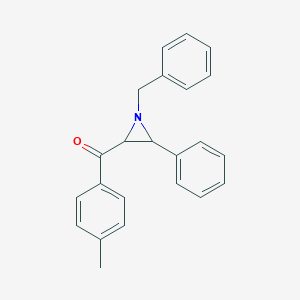
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)
